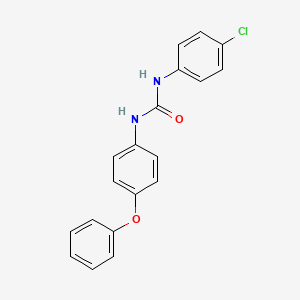

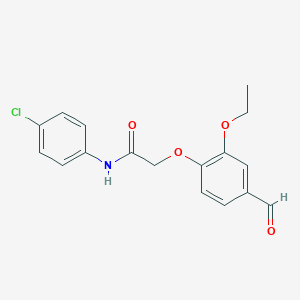

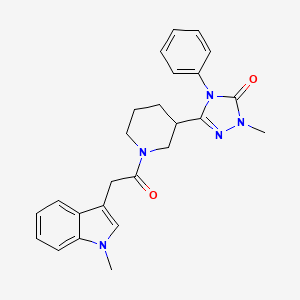

![molecular formula C18H19BrN2O3S2 B2895534 (Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865174-27-2](/img/structure/B2895534.png)

(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They are synthesized by coupling substituted 2-amino benzothiazoles with other compounds . These derivatives have been evaluated for anti-inflammatory activity and other biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Benzothiazole is a heterocyclic aromatic compound that contains a phenyl and a thiazole ring, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The specific reactions would depend on the exact compounds being used in the synthesis.Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. Generally, these compounds are solid and highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Photodynamic Therapy Application

The synthesis and characterization of new zinc phthalocyanines substituted with Schiff base derivative groups, including compounds related to (Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, have shown remarkable properties for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT, especially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agent Potential

A study on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives has suggested potential applications as antifungal agents. These compounds were prepared through a series of reactions starting from 5-(bromoacetyl) salicylamide, demonstrating significant antifungal activity in screenings (Narayana et al., 2004).

Anti-Inflammatory and Analgesic Agents

Research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown that these compounds, related to the chemical structure , can act as potent anti-inflammatory and analgesic agents. These compounds have been tested for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition capabilities, displaying significant analgesic and anti-inflammatory activities, making them promising for further development as medical treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimalarial Activity

A study on bromo-benzothiophene carboxamide derivatives has highlighted their potent inhibitory effect on Plasmodium asexual blood stages both in vitro and in vivo, making them promising candidates for antimalarial drug development. These compounds impair the development of trophozoites, a metabolically active stage of the intraerythrocytic cycle of Plasmodium, potentially offering a new therapeutic avenue for malaria treatment (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Mecanismo De Acción

Target of Action

Similar compounds with a benzothiazole nucleus have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .

Mode of Action

It is known that cox inhibitors suppress the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin . This suppression can lead to anti-inflammatory effects.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential role as a COX inhibitor . In this pathway, arachidonic acid is converted into prostaglandins and leukotrienes, which are lipid compounds involved in inflammation . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, given its potential role as a COX inhibitor . This could have therapeutic implications in conditions where inflammation plays a key role.

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S2/c1-3-23-10-9-21-13-6-5-12(24-4-2)11-15(13)26-18(21)20-17(22)14-7-8-16(19)25-14/h5-8,11H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMXVOMESSMOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

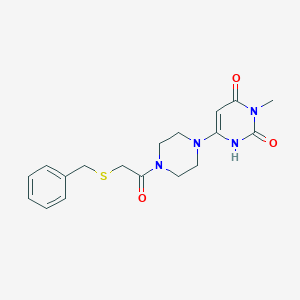

![7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2895453.png)

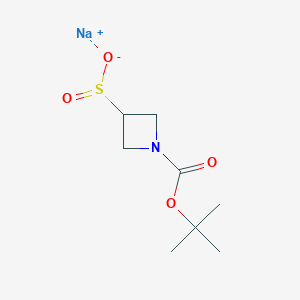

![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)

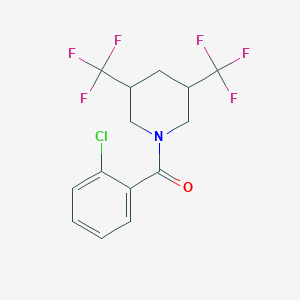

![3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895466.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)